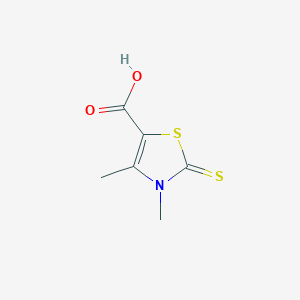

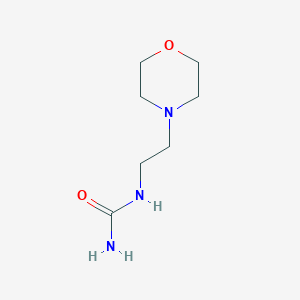

![molecular formula C13H13N5S B2953238 N-甲基-6-(甲硫基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 339106-43-3](/img/structure/B2953238.png)

N-甲基-6-(甲硫基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown a therapeutic interest . They are part of a larger group of compounds known as pyridopyrimidines, which are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of aminopyrimidines with other compounds. For example, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines and similar compounds depends on where the nitrogen atom is located in pyridine. We can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines .科学研究应用

抗菌性能

该化合物已被研究作为潜在的抗菌添加剂。在一项研究中,类似于 N-甲基-6-(甲硫基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺的杂环化合物被加入到聚氨酯清漆和印刷油墨浆中。这些涂层对各种菌株表现出显着的抗菌作用,表明在表面涂层中具有增强抗菌性的潜在应用 (El-Wahab 等人,2015 年)。

抗肿瘤和抗真菌活性

另一项研究探索了吡唑衍生物的合成及其生物活性,包括抗肿瘤、抗真菌和抗菌作用。合成的化合物与所讨论的化学结构密切相关,显示出有希望的生物活性,这可能导致在癌症和真菌感染治疗中的药物应用 (Titi 等人,2020 年)。

晶体学中的结构分析

类似化合物的分子结构已通过晶体学进行了研究。这些研究有助于了解此类化合物的物理和化学性质,这对于开发新材料和药物至关重要 (Avasthi 等人,2002 年)。

抗癌和抗炎剂

研究了具有类似于 N-甲基-6-(甲硫基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺结构的新型吡唑并嘧啶衍生物的合成,因为它们具有作为抗癌剂和抗 5-脂氧合酶剂的潜力。这表明在治疗癌症和炎症相关疾病中具有潜在的治疗应用 (Rahmouni 等人,2016 年)。

血清素受体拮抗剂

一些结构上类似于所讨论化合物的吡唑并嘧啶衍生物已被确定为有效的血清素 5-HT6 受体拮抗剂。这一发现表明在神经系统疾病治疗的开发中具有潜在的应用 (Ivachtchenko 等人,2013 年)。

缓蚀

该化合物的衍生物已被探索用于缓蚀中的应用。这项研究表明在腐蚀性环境中保护钢铁等材料的潜在用途,突出了其在材料科学中的重要性 (Abdel Hameed 等人,2020 年)。

作用机制

Target of Action

The primary target of N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can lead to the induction of apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

This characteristic can significantly impact the compound’s bioavailability and its ability to reach its target within the cell .

Result of Action

The inhibition of CDK2 by N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine results in significant anti-proliferative effects, particularly against cancer cell lines . It has been shown to have superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .

Action Environment

The action, efficacy, and stability of N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its ability to cross cell membranes . Additionally, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound, affecting its stability or activity .

未来方向

The future directions for research into “N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their therapeutic potential. Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

属性

IUPAC Name |

N-methyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5S/c1-14-11-10-8-15-18(9-6-4-3-5-7-9)12(10)17-13(16-11)19-2/h3-8H,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTDTFFKPJTWQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C=NN(C2=NC(=N1)SC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

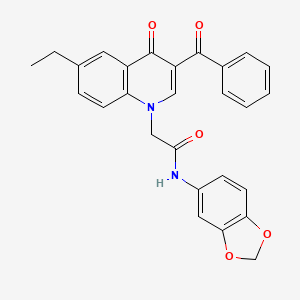

methanone](/img/structure/B2953157.png)

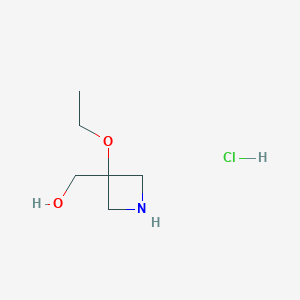

![(2E)-2-{[(3,5-dimethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2953161.png)

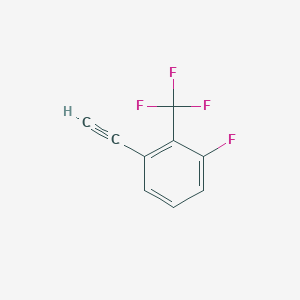

![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2953162.png)

![1-(Azepan-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2953165.png)

![Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2953167.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2953176.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2953177.png)